molecular formula C18H21ClN2O2 B2513538 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954078-93-4

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2513538
CAS No.: 954078-93-4
M. Wt: 332.83
InChI Key: HNVVJNGMLQAWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative intended for research and experimental purposes exclusively. This compound is not for diagnostic or therapeutic use. Chemical Structure and Research Relevance This molecule is built around a benzamide core, a structure frequently explored in medicinal chemistry for its potential to interact with biological targets. The structure incorporates two key pharmacophoric elements: a piperidine ring and a furan heterocycle . The piperidine ring is a common feature in molecules with documented biological activity. Scientific literature indicates that piperidine derivatives have been synthesized and studied for various research applications, including investigations into their efficacy against resistant microorganisms . The furan ring is another privileged structure found in many bioactive molecules. Potential Research Applications The integration of the benzamide, piperidine, and furan motifs suggests this compound may serve as a valuable intermediate or scaffold in drug discovery research. Scientists may investigate its properties as a building block for developing novel ligands for biological targets. Its structural features make it a candidate for inclusion in compound libraries for high-throughput screening, particularly in projects targeting central nervous system or infectious diseases. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a precursor in the synthesis of more complex chemical entities. Handling and Usage This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate precautions, consulting the Safety Data Sheet (SDS) before use. The information presented here is based on the analysis of its molecular structure and the known properties of its component parts, and is provided for informational purposes only.

Properties

IUPAC Name

2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-17-6-2-1-5-16(17)18(22)20-12-14-7-9-21(10-8-14)13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVVJNGMLQAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride.

    Attachment of the Benzamide Group: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Structural/Functional Differences Evidence Source
2-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide C₁₉H₂₂ClN₂O₂ - 2-chlorobenzamide
- Furan-2-ylmethyl-piperidine
357.85 Reference compound for comparison. -
5-Chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide C₁₉H₂₃ClN₂O₃ - 5-chloro, 2-methoxybenzamide
- Same piperidine-furan backbone
362.8 Methoxy group enhances electron density; positional isomerism alters steric/electronic interactions.
2-Chloro-6-fluoro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzamide C₁₇H₁₈ClFN₄O₂S - Thiadiazole substituent
- Fluorine at benzamide position 6
396.9 Thiadiazole introduces sulfur, altering polarity and potential kinase inhibition activity.
2-Chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-fluorobenzamide C₁₆H₂₃ClFN₃O₅S - N,N-Dimethylsulfamoyl group
- Fluorine at benzamide position 6
377.9 Sulfamoyl group increases hydrophilicity, potentially improving solubility and pharmacokinetics.
4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide C₂₉H₂₆ClFN₆O₃ - Pyridazine-piperazine hybrid
- Extended aromatic system
561.0 Larger aromatic system may enhance π-π stacking interactions in receptor binding.

Structural and Functional Insights

Positional Isomerism: The 5-chloro-2-methoxy derivative (CAS 953996-88-8) shares the piperidine-furan backbone but differs in substituent positions on the benzamide.

Heterocyclic Modifications :

  • Replacement of the furan with a thiadiazole (CAS 1234952-61-4) introduces sulfur, which may enhance interactions with metal ions or cysteine residues in biological targets. The fluorine at position 6 further modulates electronic effects .

Solubility and Pharmacokinetics :

  • The N,N-dimethylsulfamoyl variant (CAS 2034356-02-8) demonstrates how sulfonamide groups improve aqueous solubility, a critical factor in drug development .

Extended Aromatic Systems :

  • The pyridazine-piperazine hybrid (Compound V021-6920) exhibits a larger aromatic framework, likely improving binding to targets requiring extended planar interactions, such as neurotransmitter transporters .

Biological Activity

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of benzamide derivatives, which are known for their diverse pharmacological properties. The specific structural features of this compound suggest potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN2O2C_{18}H_{20}ClN_{2}O_{2}, with a molecular weight of 350.8 g/mol. The compound features a chloro substituent at the benzene ring, a furan moiety linked through a piperidine structure, which may enhance its biological activity.

PropertyValue
Molecular FormulaC18H20ClN2O2
Molecular Weight350.8 g/mol
CAS Number954078-58-1

Antiviral Properties

Research indicates that compounds similar to this compound have shown promising antiviral activity. Notably, derivatives within this class have been effective against various viral strains, including influenza viruses. Structure-activity relationship (SAR) studies highlight that modifications in the furan and piperidine components significantly influence antiviral efficacy and selectivity against target pathogens .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit moderate to significant efficacy against human cancer cell lines. For instance, certain derivatives have shown IC50 values comparable to established anticancer agents like Olaparib, indicating potential for development as anticancer therapeutics . The mechanism of action may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival.

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral properties of benzamide derivatives reported that this compound exhibited significant inhibition of viral replication in vitro. The compound was tested against H5N1 influenza A virus, demonstrating an IC50 value that suggests potent antiviral activity while maintaining low cytotoxicity in host cells.

Case Study 2: Anticancer Activity

In another investigation, derivatives of the compound were assessed for their ability to inhibit PARP1 activity in cancer cells. Results indicated that modifications to the piperidine and furan moieties could enhance efficacy against breast cancer cells, with some compounds achieving IC50 values below those of conventional treatments .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.

Interacting with Receptors: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Modulating Gene Expression: The compound could affect gene expression related to inflammation, apoptosis, and cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.